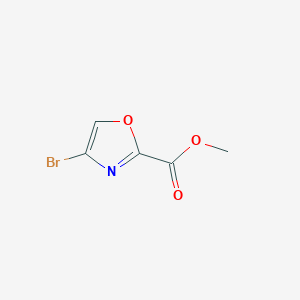

Methyl 4-bromooxazole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c1-9-5(8)4-7-3(6)2-10-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNSDWRDJZZIOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CO1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Bromooxazole 2 Carboxylate

Classical Approaches to Substituted Oxazole (B20620) Ring Formation

The formation of the oxazole core is a fundamental step in the synthesis of many complex molecules. Classical methods often involve the cyclization of acyclic precursors followed by functionalization, such as bromination.

Cyclization Reactions in Oxazole Synthesis

The construction of the oxazole ring can be achieved through several established cyclization reactions. These methods typically involve the formation of the C-O and C=N bonds that define the heterocyclic ring.

One of the most well-known methods is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com Various dehydrating agents, such as sulfuric acid or phosphorus pentachloride, are commonly employed to facilitate this transformation. pharmaguideline.com Another classical approach is the reaction of α-haloketones with primary amides. pharmaguideline.com

More modern approaches have expanded the repertoire of oxazole synthesis. For instance, copper-catalyzed intramolecular cyclization of functionalized enamides has been shown to be an efficient method for producing 2,4,5-substituted oxazoles. acs.org Additionally, visible-light photoredox catalysis has enabled the synthesis of substituted oxazoles from α-bromoketones and benzylamines at room temperature. organic-chemistry.org The van Leusen oxazole synthesis provides a pathway to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) through a [3+2] cycloaddition reaction. nih.gov

| Cyclization Method | Precursors | Key Features |

| Robinson-Gabriel Synthesis | α-Acylamino ketones | Classical method involving cyclodehydration. pharmaguideline.com |

| Reaction of α-Haloketones | α-Haloketones and primary amides | A fundamental approach to oxazole formation. pharmaguideline.com |

| Copper-Catalyzed Cyclization | Functionalized enamides | Efficient for synthesizing polysubstituted oxazoles. acs.org |

| Visible-Light Photocatalysis | α-Bromoketones and benzylamines | Mild, room temperature conditions. organic-chemistry.org |

| Van Leusen Oxazole Synthesis | Aldehydes and TosMIC | Forms 5-substituted oxazoles via cycloaddition. nih.gov |

Regioselective Bromination Strategies for Oxazole Cores

Once the oxazole ring is formed, regioselective bromination is a key step to introduce a bromine atom at a specific position. The reactivity of the oxazole ring towards electrophilic substitution is C4 > C5 > C2. pharmaguideline.com However, direct bromination can sometimes lead to a mixture of products.

A highly regioselective C-4 bromination of 5-substituted oxazoles has been developed. acs.orgorgsyn.org This method utilizes N-bromosuccinimide (NBS) as the brominating agent and has been shown to be effective on a large scale. acs.orgorgsyn.org The choice of solvent can be critical; for instance, using dimethylformamide (DMF) can significantly improve the C-4/C-2 bromination ratio. acs.org

Another strategy involves a "halogen dance" reaction, where a 5-bromooxazole (B1343016) isomerizes to the more stable 4-bromo derivative upon treatment with a strong base like lithium diisopropylamide (LDA). nih.gov This base-induced migration provides a synthetically useful route to 4-bromooxazoles. nih.gov

Targeted Synthetic Routes to Methyl 4-Bromooxazole-2-carboxylate

More direct methods to synthesize this compound involve starting with a precursor that already contains either the oxazole ring, the carboxylate group, or both, and then performing the necessary chemical transformations.

Bromination of Precursor Oxazoles

A direct approach to this compound is the bromination of a suitable oxazole precursor, such as methyl oxazole-2-carboxylate or methyl 2-methyloxazole-4-carboxylate. chemicalbook.com For example, direct bromination of 2-(p-acetamidophenyl)-4-methyloxazole has been successfully used to synthesize the corresponding 5-bromo derivative in good yield. researchgate.net

The synthesis of methyl 2-bromomethylbenzoxazole-4-carboxylate has been achieved by reacting methyl 2-methylbenzoxazole-4-carboxylate with N-bromosuccinimide (NBS) and benzoyl peroxide. prepchem.com While this example is for a benzoxazole (B165842) derivative, similar principles of radical bromination of a methyl group could potentially be adapted.

Esterification Methods for Oxazole-2-carboxylic Acids

If 4-bromooxazole-2-carboxylic acid is available, it can be converted to its methyl ester, this compound, through esterification. nih.gov The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction to completion. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. masterorganicchemistry.comyoutube.com

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Carboxylic acid, alcohol, acid catalyst (e.g., H₂SO₄) | Reversible reaction, often driven by excess alcohol. masterorganicchemistry.comchemguide.co.uk |

| Reaction with Thionyl Chloride | Carboxylic acid, thionyl chloride (SOCl₂) | Converts carboxylic acid to a more reactive acid chloride first. libretexts.org |

Multi-Component and One-Pot Synthesis Approaches

Multi-component reactions (MCRs), where multiple starting materials react in a single step to form a complex product, offer an efficient route to highly substituted heterocycles. mdpi.comarkat-usa.org While a specific MCR for this compound is not prominently described, the general principles of MCRs are applicable to oxazole synthesis. For example, a three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen under visible-light photoredox catalysis provides a wide range of substituted oxazoles. organic-chemistry.org

A highly efficient one-pot synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using a triflylpyridinium reagent. nih.gov This method involves the in-situ generation of an acylpyridinium salt, which then reacts with an isocyanoacetate. This approach has a broad substrate scope and tolerates various functional groups. nih.gov

Advanced Synthetic Techniques

The pursuit of more efficient, selective, and sustainable synthetic methods has led to the exploration of novel catalytic systems for the synthesis of complex molecules like this compound. Photoredox catalysis and transition metal-catalyzed reactions represent the forefront of these efforts.

Photoredox Catalysis in Oxazole Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of reactive radical intermediates under mild conditions. nih.govresearchgate.net While direct photoredox-catalyzed C-H bromination of the oxazole core at the C4-position to produce this compound has not been extensively documented, the principles of photoredox catalysis suggest a viable pathway.

One plausible approach involves a decarboxylative bromination strategy. nih.gov This method utilizes a suitable carboxylic acid precursor which, upon activation by a photoredox catalyst, undergoes single-electron transfer (SET) to generate a radical species that can then be trapped by a bromine source. For instance, a hypothetical route could start from a precursor like 2-(methoxycarbonyl)oxazole-4-carboxylic acid. In the presence of a photoredox catalyst, such as an iridium or ruthenium complex, and a bromide source like lithium bromide, visible light irradiation could initiate decarboxylation to form an oxazol-4-yl radical, which is subsequently brominated.

The general mechanism for such a transformation is outlined below:

Excitation of the photoredox catalyst (PC) by visible light to its excited state (PC*).

Single-electron transfer from a suitable donor to the excited catalyst or from the excited catalyst to an acceptor.

Generation of a radical intermediate from the starting material.

Reaction of the radical with a halogen source to form the desired product.

While specific examples for the direct C4-bromination of oxazoles using this method are still emerging, the broad applicability of photoredox catalysis in C-H functionalization and decarboxylative halogenation suggests its high potential for the synthesis of this compound. nih.gov

Transition Metal-Catalyzed Methods for Halogenation and Esterification Precursors

Transition metal catalysis is a cornerstone of modern organic synthesis, offering highly selective methods for the formation of carbon-halogen and carbon-ester bonds. The synthesis of this compound can be envisaged through the strategic application of these methods to create and functionalize the oxazole core.

A key precursor for the target molecule is 4-bromooxazole (B40895). The regiocontrolled synthesis of this intermediate has been achieved through a lithiation-bromination sequence. sci-hub.se This method provides a foundation upon which transition-metal catalyzed processes can be applied for the subsequent esterification.

Synthesis of 4-Bromooxazole Precursor:

A robust method for the synthesis of 4-bromooxazole involves a "halogen dance" rearrangement of a 2,5-disubstituted oxazole, followed by desilylation. sci-hub.se The general approach is as follows:

Protection: Oxazole is first protected at the C2-position with a bulky silyl (B83357) group, such as triisopropylsilyl (TIPS), to direct subsequent reactions.

Bromination: The 2-TIPS-oxazole is then brominated at the C5-position.

Halogen Dance: Treatment with a strong base like lithium diisopropylamide (LDA) induces a rearrangement, or "halogen dance," to move the bromine atom from the C5 to the C4 position, yielding 2-TIPS-4-bromooxazole.

Desilylation: Removal of the TIPS protecting group affords the desired 4-bromooxazole.

| Step | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | n-BuLi, TIPSOTf | 2-TIPS-oxazole | - | sci-hub.se |

| 2 | n-BuLi, CBr4 | 2-TIPS-5-bromooxazole | - | sci-hub.se |

| 3 | LDA | 2-TIPS-4-bromooxazole | 46 | sci-hub.se |

| 4 | HCl in Et2O | 4-bromooxazole hydrochloride | 52 | sci-hub.se |

Transition Metal-Catalyzed Esterification:

With 4-bromooxazole in hand, the introduction of the methyl carboxylate group at the C2-position can be accomplished through transition metal-catalyzed carbonylation or by lithiation followed by reaction with an electrophilic source of the ester group. A direct transition-metal-catalyzed C-H carboxylation at the C2 position of 4-bromooxazole would be an elegant and atom-economical approach. Palladium or rhodium catalysts are often employed for such transformations, using carbon monoxide as the C1 source and methanol (B129727) as the nucleophile.

A plausible reaction scheme would involve the directed C-H activation at the C2-position of 4-bromooxazole by a transition metal catalyst, followed by insertion of carbon monoxide and subsequent reductive elimination with methanol to furnish this compound.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimization of the Bromination Step:

In the synthesis of the 4-bromooxazole precursor, the "halogen dance" rearrangement is a critical step where optimization is crucial.

| Parameter | Variation | Effect on Yield and Selectivity | Reference |

| Base | n-BuLi, LDA, LiHMDS | LDA was found to be effective for the halogen dance rearrangement. | sci-hub.se |

| Solvent | THF, Diethyl ether | Anhydrous THF is typically used to ensure the stability of the organolithium intermediates. | sci-hub.se |

| Temperature | -78 °C to room temperature | The initial lithiation and bromination steps are performed at low temperatures (-78 °C) to control reactivity and prevent side reactions. The halogen dance may require slightly elevated temperatures. | sci-hub.se |

| Brominating Agent | CBr4, NBS, Br2 | Carbon tetrabromide (CBr4) is an effective bromine source for trapping the organolithium intermediate. | sci-hub.se |

Optimization of the Esterification Step:

For the introduction of the methyl carboxylate group, optimization would focus on maximizing the yield of the C2-functionalization while minimizing potential side reactions, such as debromination.

If a lithiation-carboxylation sequence is employed on 4-bromooxazole, the choice of the organolithium reagent and the carboxylating agent is critical. Using a strong, non-nucleophilic base for deprotonation at C2, followed by quenching with methyl chloroformate or dimethyl carbonate, would be a standard approach. The reaction temperature must be kept low to prevent decomposition and side reactions.

In a transition metal-catalyzed carboxylation, the optimization would involve screening different catalysts, ligands, and reaction conditions.

| Parameter | Variation | Potential Effect |

| Catalyst | Pd(OAc)2, [Rh(cod)Cl]2 | The choice of metal and its oxidation state can significantly influence catalytic activity and selectivity. |

| Ligand | Phosphine (B1218219) ligands (e.g., PPh3, Xantphos), N-heterocyclic carbenes (NHCs) | Ligands play a crucial role in stabilizing the metal center and modulating its reactivity. |

| Solvent | Toluene, Dioxane, DMF | The solvent can affect the solubility of reagents and the stability of catalytic intermediates. |

| Temperature | 80-120 °C | Higher temperatures are often required to drive catalytic cycles, but can also lead to catalyst decomposition. |

| CO Pressure | 1-50 atm | The pressure of carbon monoxide can influence the rate of the carbonylation step. |

By systematically optimizing these parameters, the synthesis of this compound can be rendered more efficient, scalable, and cost-effective, paving the way for its broader application in scientific research and development.

Chemical Reactivity Profile and Transformations of Methyl 4 Bromooxazole 2 Carboxylate

Reactions at the C4-Bromo Position

The primary site of reactivity for palladium-catalyzed cross-coupling reactions on Methyl 4-bromooxazole-2-carboxylate is the carbon-bromine bond at the C4 position. The electron-deficient nature of the oxazole (B20620) ring enhances the susceptibility of the C4 position to oxidative addition by a palladium(0) catalyst, initiating the catalytic cycle of various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions provide a modular approach to introduce a wide array of substituents at the C4 position.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. In the context of 4-bromooxazole (B40895) derivatives, this reaction allows for the introduction of aryl, heteroaryl, and vinyl substituents. The reaction is valued for its mild conditions and the commercial availability of a vast library of boronic acids and their esters.

Research on closely related 4-bromo-heterocyclic systems demonstrates the general feasibility and conditions for such transformations. For instance, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in 1,4-dioxane (B91453) has been reported to proceed in good yields. Similarly, the coupling of 4-bromoanisole (B123540) with phenylboronic acid has been extensively studied with various palladium catalysts. These examples suggest that this compound would be a viable substrate for Suzuki-Miyaura coupling reactions. The general reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the 4-substituted oxazole.

Table 1: Representative Suzuki-Miyaura Coupling of Aryl Bromides with Boronic Acids

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 60 | |

| 2 | 4-Bromoanisole | Phenylboronic acid | Pd/Fe₃O₄/Charcoal | K₂CO₃ | DMF/H₂O | 100 | >99 | |

| 3 | 4-Bromo-1H-indazole derivative | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 95 |

This table presents data from analogous systems to illustrate the potential reaction conditions and outcomes for this compound.

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound. This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. For this compound, a Stille coupling would enable the introduction of various carbon-based fragments, including alkyl, alkenyl, aryl, and alkynyl groups.

Table 2: Representative Stille Coupling of Aryl Bromides with Organostannanes

| Entry | Aryl Bromide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2.5) | XPhos (7.5) | Toluene | 80 | 94 | |

| 2 | 4-Bromoanisole | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2.5) | XPhos (7.5) | Toluene | 80 | 90 | |

| 3 | 2,4-Dibromothiazole (B130268) | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 78 |

This table presents data from analogous systems to illustrate the potential reaction conditions and outcomes for this compound.

The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by a nickel or palladium complex. This reaction is particularly useful for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp³)-C(sp³) bonds. The organozinc reagents are typically prepared in situ from the corresponding organohalide or organolithium compounds.

For this compound, a Negishi coupling would offer a pathway to introduce a variety of alkyl and aryl groups at the C4 position. The reactivity of organozinc reagents can be tuned, and they often exhibit high functional group tolerance. While direct examples for the target molecule are scarce, the successful Negishi coupling of 2,4-dibromothiazole at the 2-position highlights the applicability of this reaction to bromo-azole systems. The development of highly active catalyst systems has expanded the scope of the Negishi reaction to include a wide range of substrates, including various heteroaryl bromides.

Table 3: Representative Negishi Coupling of Aryl Bromides with Organozinc Reagents

| Entry | Aryl Bromide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ (3) | - | THF | reflux | 66 | |

| 2 | 4-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ (2) | CPhos (4) | Toluene/NMP | 80 | 92 | |

| 3 | 2,4-Dibromothiazole | Ethylzinc bromide | Pd(PPh₃)₄ (5) | - | THF | 65 | 85 |

This table presents data from analogous systems to illustrate the potential reaction conditions and outcomes for this compound.

The Sonogashira coupling is a powerful method for the formation of C-C bonds between a vinyl or aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction provides a direct route to alkynyl-substituted aromatic and heterocyclic compounds.

In the case of this compound, a Sonogashira coupling would install an alkyne functionality at the C4 position, which can then serve as a versatile handle for further synthetic transformations such as cycloadditions or subsequent coupling reactions. The Sonogashira coupling of 4-bromo-6H-1,2-oxazines with various terminal alkynes has been reported to proceed in good yields, demonstrating the applicability of this reaction to similar heterocyclic systems. The reaction is typically carried out under mild conditions, often at room temperature.

Table 4: Representative Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

| Entry | Aryl Bromide | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromo-6H-1,2-oxazine derivative | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N | Toluene | rt | 85 | |

| 2 | 4-Bromo-6H-1,2-oxazine derivative | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (3) | Et₃N | Toluene | rt | 78 | |

| 3 | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Benzene | rt | 95 |

This table presents data from analogous systems to illustrate the potential reaction conditions and outcomes for this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a vital tool for the synthesis of anilines, N-aryl heterocycles, and other arylamine derivatives.

For this compound, this reaction would allow for the introduction of primary or secondary amines at the C4 position, leading to the formation of 4-aminooxazole derivatives. These products are of significant interest in medicinal chemistry. The development of sophisticated phosphine (B1218219) ligands has greatly expanded the scope and efficiency of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of amines with various aryl halides. Studies on the amination of 4-bromo-7-azaindoles and 4-bromo-1H-1-tritylpyrazole demonstrate the successful application of this methodology to other bromo-heterocyclic systems.

Table 5: Representative Buchwald-Hartwig Amination of Aryl Bromides with Amines

| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromo-1-ethyl-7-azaindole | Benzylamine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Dioxane | 100 | 92 | |

| 2 | 4-Bromo-1H-1-tritylpyrazole | Morpholine | Pd(dba)₂ (5) | tBuDavePhos (10) | NaOtBu | Toluene | 100 | 85 | |

| 3 | 2-Bromo-13α-estrone derivative | Aniline | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | Toluene | 100 | 90 |

This table presents data from analogous systems to illustrate the potential reaction conditions and outcomes for this compound.

The C4-bromo position of this compound is a key handle for a variety of palladium-catalyzed cross-coupling reactions. While direct literature examples for this specific substrate are limited, the extensive research on analogous 4-bromo-heterocyclic systems provides a strong predictive framework for its reactivity. The Suzuki-Miyaura, Stille, Negishi, Sonogashira, and Buchwald-Hartwig reactions are all expected to proceed at the C4 position, enabling the synthesis of a diverse array of 4-substituted oxazole-2-carboxylates. This versatility underscores the importance of this compound as a valuable building block in the design and synthesis of novel organic molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the oxazole ring, further activated by the electron-withdrawing C2-carboxylate group, renders the C4-position susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, the bromide ion acts as a leaving group, displaced by a variety of nucleophiles. This type of reaction is a cornerstone of aromatic chemistry, allowing for the introduction of diverse functionalities onto the heterocyclic core. mdpi.comresearchgate.net

The general mechanism for SNAr involves the attack of a nucleophile on the electron-poor aromatic ring to form a resonance-stabilized carbanionic intermediate, often referred to as a Meisenheimer complex. researchgate.net The presence of electron-withdrawing groups, such as the ester group in this compound, is crucial for stabilizing this intermediate and facilitating the reaction. researchgate.net Subsequently, the leaving group, in this case, bromide, is expelled, restoring the aromaticity of the ring. researchgate.net

A range of nucleophiles can be employed in SNAr reactions with bromooxazoles, including amines, thiols, and alkoxides, leading to the corresponding substituted oxazole derivatives. The reaction conditions typically involve a base to either generate the active nucleophile or to neutralize the acid formed during the reaction. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on Bromooxazoles

| Nucleophile | Product Type | General Reaction Conditions |

| Amines (R-NH₂) | 4-Aminooxazole derivatives | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO), Heat |

| Thiols (R-SH) | 4-Thiooxazole derivatives | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) |

| Alkoxides (R-O⁻) | 4-Alkoxyoxazole derivatives | Corresponding alcohol as solvent, Base (e.g., NaOR), Heat |

Lithiation and Trapping Reactions

Halogen-metal exchange is a powerful method for the functionalization of aryl and heteroaryl halides. wikipedia.orgtcnj.edu In the case of this compound, the bromine atom at the C4-position can be readily exchanged with lithium by treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). tcnj.eduias.ac.in This process generates a highly reactive 4-lithiooxazole intermediate.

This lithiated species is a potent nucleophile and can be trapped with a wide array of electrophiles to introduce new substituents at the C4-position with high regioselectivity. researchgate.net This two-step sequence of halogen-metal exchange followed by electrophilic quench provides access to a diverse range of 4-substituted oxazole-2-carboxylates.

Table 2: Examples of Electrophiles for Trapping Lithiated Oxazoles

| Electrophile | Functional Group Introduced | Product Type |

| Aldehydes/Ketones (RCHO, R₂CO) | Hydroxyalkyl/Hydroxyaryl | 4-(Hydroxyalkyl/aryl)oxazole derivatives |

| Carbon dioxide (CO₂) | Carboxylic acid | Oxazole-4-carboxylic acid derivatives |

| Alkyl halides (R-X) | Alkyl | 4-Alkyloxazole derivatives |

| Boronic esters (B(OR)₃) | Boronic acid/ester | 4-Oxazolylboronic acid/ester derivatives |

| Disulfides (RSSR) | Thioether | 4-(Alkyl/Arylthio)oxazole derivatives |

Transformations of the C2-Carboxylate Moiety

The methyl ester group at the C2-position of the oxazole ring offers another handle for chemical modification, allowing for its conversion into other important functional groups.

Ester Hydrolysis to Carboxylic Acid Derivatives

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromooxazole-2-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, often employing a base such as sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like THF or methanol (B129727), is a common method. For instance, the hydrolysis of the analogous ethyl 2-bromooxazole-4-carboxylate to 2-bromooxazole-4-carboxylic acid has been reported using sodium hydroxide in aqueous THF. researchgate.net

Transesterification Reactions

While specific examples for this compound are not prevalent in the searched literature, transesterification is a general reaction of esters. This transformation involves reacting the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst to exchange the methyl group for a different alkyl or aryl group. This method can be used to synthesize a variety of other esters of 4-bromooxazole-2-carboxylic acid.

Amidation and Reduction Reactions of the Ester Group

The C2-carboxylate can be converted into an amide, 4-bromooxazole-2-carboxamide, through reaction with an amine. This transformation can be achieved directly by heating the ester with an amine, although this often requires harsh conditions. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a suitable coupling agent. Alternatively, direct aminolysis of the ester can be facilitated by certain reagents.

Furthermore, the ester group can be reduced to a primary alcohol, (4-bromooxazol-2-yl)methanol. This reduction is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. This reaction converts the carboxylic acid derivative into a versatile hydroxymethyl group, which can participate in a variety of further synthetic transformations.

Reactivity of the Oxazole Ring System

Beyond the transformations at the C4 and C2 positions, the oxazole ring itself possesses inherent reactivity. While the electron-deficient nature of the ring in this compound disfavors classical electrophilic aromatic substitution, it is susceptible to other modes of reaction.

One notable reaction is the direct C-H functionalization. For example, palladium-catalyzed direct arylation has been reported for oxazole derivatives, allowing for the formation of carbon-carbon bonds at specific C-H positions of the ring. While the bromine at C4 is a prime site for cross-coupling, under specific conditions, direct C-H activation at other positions could be envisioned.

The oxazole ring can also participate in cycloaddition reactions, although the electron-withdrawing substituents on the ring in this compound would influence its reactivity as either a diene or a dienophile. Furthermore, under certain harsh conditions, such as strong acid or base and high temperatures, the oxazole ring can undergo ring-opening reactions, leading to acyclic products. The stability of the oxazole ring in this particular compound is generally robust under the conditions used for the transformations described in the preceding sections.

Electrophilic Aromatic Substitution on the Oxazole Core

The oxazole ring is generally considered an electron-poor aromatic system, making electrophilic aromatic substitution reactions challenging. sci-hub.selibretexts.org When such reactions do occur, they are typically directed to the C5 position, which is the most electron-rich carbon. libretexts.orgwikipedia.org The presence of an electron-donating group on the ring can facilitate this type of reaction. sci-hub.se For this compound, the methoxycarbonyl group at C2 is strongly electron-withdrawing, further deactivating the ring towards electrophilic attack.

While direct electrophilic substitution on the oxazole ring of this compound is not extensively documented, related transformations have been reported. For instance, electrophilic bromination of 2,4-dimethyloxazole (B1585046) with N-bromosuccinimide (NBS) has been shown to yield the 5-bromo derivative, indicating that even with alkyl groups (which are weakly activating), substitution occurs at C5. sci-hub.se In another example, the bromination of a dimethoxy-substituted aryloxazole with NBS resulted in the formation of various bromooxazoles, demonstrating the feasibility of electrophilic halogenation on activated oxazole rings. organic-chemistry.org

| Reactant | Reagent | Product | Yield | Reference |

| 2,4-Dimethyloxazole | NBS | 5-Bromo-2,4-dimethyloxazole | 55% | sci-hub.se |

| 2,5-Dimethoxybenzaldehyde derived oxazole | NBS | Mixture of bromo-substituted oxazoles | 19-24% | organic-chemistry.org |

Interactive Data Table: Click on the column headers to sort the data.

Nucleophilic Additions to the Oxazole Ring

Nucleophilic attack on the oxazole ring is generally favored at the C2 position, especially when a good leaving group is present. wikipedia.orgnih.gov In this compound, the C2 position is occupied by the methoxycarbonyl group, and the C4 position holds the bromine atom. The bromine atom can act as a leaving group in nucleophilic aromatic substitution (SNA) reactions.

A key and well-documented transformation for bromooxazoles is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of the bromo-substituted oxazole with an organoboron reagent in the presence of a palladium catalyst and a base, effectively replacing the bromine atom with a new carbon-carbon bond. wikipedia.org This demonstrates the susceptibility of the C-Br bond at the C4 position to undergo reactions that are mechanistically related to nucleophilic substitution at that carbon. While specific examples for this compound are not abundant in readily available literature, the general reactivity of bromooxazoles in Suzuki-Miyaura couplings is well-established. sci-hub.se

Ring-Opening Reactions and Subsequent Transformations

The oxazole ring can undergo ring-opening reactions under certain conditions. Deprotonation at the C2 position of oxazoles can lead to a ring-opened enolate-isonitrile species in equilibrium with the lithiated oxazole. wikipedia.org This reactivity is often exploited for further functionalization.

In the context of this compound, the C2 position is substituted with a methoxycarbonyl group, which might influence the propensity for deprotonation and subsequent ring-opening. While specific studies on the ring-opening of this particular compound are scarce, the general principle of oxazole ring-opening upon treatment with strong bases is a known phenomenon. nih.gov

Cycloaddition Reactions Involving the Oxazole Core

Oxazoles can participate as the diene component in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. wikipedia.org These [4+2] cycloaddition reactions typically involve reaction with an electron-deficient dienophile. The resulting bicyclic adduct can then undergo a retro-Diels-Alder reaction, often with the elimination of a small molecule like a nitrile, to afford a new heterocyclic or carbocyclic system. researchgate.net

The presence of substituents on the oxazole ring can influence its reactivity as a diene. While specific Diels-Alder reactions involving this compound are not well-documented, the general reactivity pattern of oxazoles suggests that it could potentially react with suitable dienophiles. The electron-withdrawing methoxycarbonyl group might decrease the reactivity of the oxazole as a diene in normal-electron-demand Diels-Alder reactions.

Comparative Reactivity Studies with Isomeric Bromooxazole Carboxylates

Direct, side-by-side comparative studies on the reactivity of this compound and its isomers, such as Methyl 2-bromooxazole-4-carboxylate and Methyl 5-bromooxazole-2-carboxylate, are not extensively reported in the literature. However, some inferences can be drawn from related studies on bromooxazole derivatives.

One study on the regiocontrolled synthesis of bromooxazoles highlighted the difference in stability between isomeric silylated bromooxazoles. It was noted that 2-triisopropylsilyl (TIPS)-5-bromooxazole was unstable, while the isomeric 2-TIPS-4-bromooxazole could be isolated and purified. sci-hub.se This suggests that the position of the bromine atom significantly impacts the electronic properties and stability of the oxazole ring, which would in turn affect its reactivity.

Furthermore, the "halogen dance" phenomenon, a base-induced migration of a halogen atom around a heterocyclic ring, has been observed in some oxazole systems. nih.gov This isomerization from a 5-bromo to a 4-bromooxazole derivative under basic conditions underscores the potential for interconversion and differential reactivity of the isomers.

Synthetic Utility of Methyl 4 Bromooxazole 2 Carboxylate in Complex Molecular Architecture

Building Block for Heterocyclic Compounds

The oxazole (B20620) ring is a fundamental structural motif found in numerous biologically active compounds and complex organic molecules. sci-hub.se Methyl 4-bromooxazole-2-carboxylate serves as an excellent electrophilic partner in cross-coupling reactions, enabling the straightforward introduction of various substituents onto the oxazole core.

The primary reaction employed for this purpose is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the C4-position of the oxazole and a wide array of organoboron compounds, such as aryl, heteroaryl, or vinyl boronic acids and esters. sci-hub.seresearchgate.net The presence of the bromine atom provides a specific site for the oxidative addition of the palladium catalyst, initiating the catalytic cycle. nih.gov

This methodology allows for the regiocontrolled synthesis of 4-substituted-2-carboxymethyl-oxazoles, which are themselves versatile intermediates for further chemical transformations. sci-hub.se The ester group at the C2-position can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide, providing multiple avenues for diversification and the construction of more complex heterocyclic systems. researchgate.net

Precursor in Natural Product Synthesis

The oxazole nucleus is a recurring feature in a multitude of natural products isolated from terrestrial and marine organisms, many of which exhibit significant biological activities. acs.org While specific total syntheses of natural products commencing directly from this compound are not extensively documented in the reviewed literature, its utility as a precursor is evident. Synthetic strategies for natural products often rely on the convergent assembly of complex fragments. researchgate.net

Building blocks like this compound are designed for easy incorporation into larger molecular structures. The ability to use Suzuki-Miyaura coupling to append elaborate side chains to the oxazole core makes it a highly attractive fragment for the synthesis of natural product analogues or for use in the total synthesis of complex targets containing a 4-substituted oxazole moiety. researchgate.net

Intermediate in the Synthesis of Bioactive Molecules (e.g., pharmaceutical and agrochemical scaffolds)

The oxazole ring system is a privileged scaffold in medicinal and agrochemical research due to its metabolic stability and ability to participate in hydrogen bonding interactions. sci-hub.semdpi.com Consequently, this compound is a key intermediate for generating novel compounds with potential therapeutic or agricultural applications. sci-hub.se

The development of new pharmaceuticals and agrochemicals often involves the creation of libraries of related compounds to explore structure-activity relationships (SAR). The Suzuki-Miyaura coupling reaction is exceptionally well-suited for this, allowing for the combination of the bromooxazole core with a diverse range of boronic acids to produce a multitude of derivatives. nih.gov For instance, coupling with (hetero)aryl boronic acids can yield biaryl structures that are common in drug candidates. Furthermore, the introduction of fluorine-containing substituents, a common strategy in drug design to enhance metabolic stability and binding affinity, can be achieved using appropriate boronic acid coupling partners. sci-hub.se

Below is a representative table of potential bioactive scaffolds that can be synthesized from this compound via Suzuki-Miyaura coupling.

| Boronic Acid Partner | Resulting Scaffold | Potential Therapeutic Area |

| Phenylboronic acid | Methyl 4-phenyl-oxazole-2-carboxylate | General pharmaceutical scaffold |

| 4-Fluorophenylboronic acid | Methyl 4-(4-fluorophenyl)oxazole-2-carboxylate | Anti-inflammatory, Anticancer |

| Pyridine-3-boronic acid | Methyl 4-(pyridin-3-yl)oxazole-2-carboxylate | CNS disorders, Kinase inhibitors |

| Thiophene-2-boronic acid | Methyl 4-(thiophen-2-yl)oxazole-2-carboxylate | Antimicrobial, Antiviral |

| 4-(Trifluoromethyl)phenylboronic acid | Methyl 4-(4-(trifluoromethyl)phenyl)oxazole-2-carboxylate | Agrochemicals, Metabolic disorders |

This table is illustrative and represents potential applications based on common pharmacophores.

Scaffold for Ligand and Material Science Research

The synthesis of conjugated organic molecules is central to the development of new materials for electronics and photonics, as well as for the creation of specialized ligands for catalysis. nih.govmdpi.com this compound provides a programmable scaffold for building such systems.

Through sequential or multiple cross-coupling reactions, complex aryl and heteroaryl structures can be assembled. For example, the ester group can be converted to other functional groups that could then participate in further coupling reactions. This allows for the synthesis of extended π-conjugated systems with potential applications as organic light-emitting diodes (OLEDs) or organic semiconductors. The resulting substituted oxazoles can also be designed to act as bidentate or tridentate ligands for transition metals, where the oxazole nitrogen and other introduced heteroatoms can coordinate to a metal center. These metal complexes are of interest in catalysis and as functional materials. researchgate.net

Parallel Synthesis and Library Generation from this compound Derivatives

Parallel synthesis is a powerful tool in modern chemistry for rapidly generating large numbers of compounds for high-throughput screening in drug discovery and materials science. sci-hub.se The robust and versatile nature of the Suzuki-Miyaura reaction makes bromooxazoles, including this compound, ideal substrates for this approach. sci-hub.se

Research has demonstrated the successful application of bromooxazole building blocks in parallel synthesis formats to produce libraries of substituted oxazoles. sci-hub.seresearchgate.net In a typical workflow, an array of different boronic acids is reacted with the bromooxazole in separate wells of a microtiter plate under optimized Suzuki-Miyaura conditions. This allows for the efficient creation of a library where the diversity is generated from the various R-groups of the boronic acids. sci-hub.se

A study by Solomin et al. showcased the utility of isomeric bromooxazoles in parallel synthesis, successfully coupling them with a variety of aryl and heteroaryl boronic acids. sci-hub.se The table below presents a selection of boronic acids that can be used in such a library synthesis, highlighting the structural diversity achievable from a single bromooxazole precursor.

| Boronic Acid Input | Library Product Example |

| 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)oxazole-2-carboxylate |

| 3-Chlorophenylboronic acid | Methyl 4-(3-chlorophenyl)oxazole-2-carboxylate |

| Naphthalen-1-ylboronic acid | Methyl 4-(naphthalen-1-yl)oxazole-2-carboxylate |

| Furan-2-ylboronic acid | Methyl 4-(furan-2-yl)oxazole-2-carboxylate |

| 2,4-Difluorophenylboronic acid | Methyl 4-(2,4-difluorophenyl)oxazole-2-carboxylate |

This table is based on the types of couplings described for bromooxazoles in the literature. sci-hub.se

Mechanistic Insights and Computational Studies of Methyl 4 Bromooxazole 2 Carboxylate Reactions

Mechanistic Pathways of Key Transformations (e.g., Cross-Couplings, Nucleophilic Substitutions)

Cross-Coupling Reactions:

Methyl 4-bromooxazole-2-carboxylate is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govmdpi.com These reactions are fundamental in carbon-carbon bond formation. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction, which can be applied to this substrate, involves three key steps: nih.govyoutube.com

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a low-valent palladium(0) complex. This step forms a square planar palladium(II) intermediate. The C-Br bond at the C4 position of the oxazole (B20620) ring is the site of this addition.

Transmetalation: In this step, the organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex, displacing the halide. nih.gov This step typically requires the presence of a base to activate the organoboron species.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.gov

A generalized mechanistic pathway for the Suzuki-Miyaura coupling of this compound is depicted below:

Scheme 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling of this compound.

Nucleophilic Substitution Reactions:

Nucleophilic substitution reactions involving this compound can occur at the electrophilic carbon of the ester group or potentially at the C4 position of the oxazole ring, though the latter is less common for aryl halides without strong activation. The more prevalent reaction is nucleophilic acyl substitution at the ester carbonyl. byjus.com This reaction proceeds through a common two-step mechanism: fiveable.melibretexts.org

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the methoxy (B1213986) group (-OCH3) is expelled as a leaving group.

This addition-elimination sequence results in the substitution of the methoxy group with the incoming nucleophile.

| Reaction Type | Key Mechanistic Steps | Intermediates |

| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(II) complex |

| Nucleophilic Acyl Substitution | Nucleophilic Addition, Elimination | Tetrahedral Intermediate |

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics:

The kinetics of the reactions involving this compound are influenced by several factors.

Cross-Coupling Reactions: In Suzuki-Miyaura couplings, the rate-determining step can vary depending on the specific reaction conditions and substrates. Often, the oxidative addition step is rate-limiting. nih.gov The nature of the phosphine (B1218219) ligands on the palladium catalyst can significantly influence the reaction rate. Bulky and electron-rich ligands can accelerate the oxidative addition and reductive elimination steps.

Nucleophilic Substitution Reactions: For nucleophilic acyl substitution, the reaction follows second-order kinetics, being dependent on the concentration of both the substrate and the nucleophile. libretexts.org The rate is influenced by the strength of the nucleophile and the stability of the leaving group. Weaker bases are generally better leaving groups. byjus.com

Thermodynamic Considerations:

Nucleophilic Substitution Reactions: The thermodynamics of nucleophilic acyl substitution are governed by the relative stability of the starting materials and products. The reaction favors the formation of a more stable carbonyl compound, which is often achieved when the incoming nucleophile is a stronger base than the leaving group.

| Factor | Influence on Suzuki-Miyaura Coupling | Influence on Nucleophilic Acyl Substitution |

| Ligand on Catalyst | Affects rate of oxidative addition and reductive elimination | Not applicable |

| Nucleophile Strength | Affects rate of transmetalation | Directly proportional to reaction rate |

| Leaving Group Ability | C-Br bond is sufficiently reactive | Weaker base is a better leaving group, increasing the rate |

| Solvent Polarity | Can influence the stability of intermediates | Can affect the rate, with polar solvents often favoring the reaction |

Theoretical Calculations and Molecular Modeling

While specific DFT studies on this compound are not widely available, DFT calculations on structurally similar molecules can provide insights. researchgate.netresearchgate.net Such studies are used to determine the electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).

For this compound, DFT calculations would likely show that the LUMO is localized on the oxazole ring and the carbonyl group, indicating these as the primary sites for nucleophilic attack. The calculated electrostatic potential would highlight the electrophilic nature of the C4 carbon and the carbonyl carbon.

Conformational analysis, often performed using computational methods, helps to understand the preferred three-dimensional structure of the molecule. nih.gov For this compound, the key conformational aspect would be the orientation of the ester group relative to the oxazole ring. The planarity of the oxazole ring is a key feature of its aromaticity. slideshare.net Intermolecular interactions, such as dipole-dipole interactions and potential halogen bonding involving the bromine atom, can also be studied.

Computational chemistry allows for the prediction of reaction pathways and the characterization of transition states. nih.govnih.gov For the reactions of this compound, computational models could be used to:

Calculate the activation energies for the different steps in the Suzuki-Miyaura catalytic cycle to identify the rate-determining step.

Model the transition state for the nucleophilic attack on the carbonyl carbon to understand the stereoelectronics of the reaction.

Compare the energy profiles of competing reaction pathways to predict the major product.

These computational approaches provide a powerful tool for understanding and predicting the chemical behavior of this compound.

Advanced Spectroscopic and Analytical Methodologies for Research on Methyl 4 Bromooxazole 2 Carboxylate and Its Derivatives

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of "Methyl 4-bromooxazole-2-carboxylate". It provides highly accurate mass measurements, which allow for the determination of elemental compositions, confirming the identity of the target compound and any reaction byproducts or impurities. Techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are particularly powerful for monitoring the progress of synthetic reactions in real-time. nih.gov

In the synthesis of oxazole (B20620) derivatives, HRMS can be used to identify key intermediates and confirm the final product. For instance, the HRMS spectra of 2,4,5-trisubstituted oxazoles typically display prominent peaks corresponding to the protonated molecular ion [M+H]⁺, providing unambiguous confirmation of the molecular weight. rsc.org By comparing the measured mass to the calculated exact mass of "this compound" (C₅H₄BrNO₃), researchers can confirm its formation with a high degree of confidence. The expected monoisotopic mass is approximately 204.94016 Da.

Furthermore, the fragmentation patterns observed in the mass spectrum can offer structural insights. While detailed fragmentation studies for this specific molecule are not widely published, analysis of related esters shows characteristic fragmentation pathways that can help in structural verification. researchmap.jp Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for analyzing volatile impurities or byproducts in the final product. nih.govresearchgate.net

Table 1: Predicted HRMS Data for this compound This table is generated based on typical adducts observed for similar heterocyclic compounds.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 205.94797 |

| [M+Na]⁺ | 227.92991 |

| [M+K]⁺ | 243.80385 |

| [M-H]⁻ | 203.93241 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the definitive structural elucidation of "this compound" in solution. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It should feature a singlet for the methyl ester protons (-OCH₃) and a singlet for the lone proton on the oxazole ring (H-5). The chemical shift of the oxazole proton is influenced by the electronic environment of the ring. rsc.org In related 5-substituted 1,2-oxazole-4-carboxylates, the methine proton at the 3-position appears as a singlet around δ 8.46 ppm. beilstein-journals.org The methyl ester protons typically resonate in the region of δ 3.8-4.1 ppm. nih.gov

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display five distinct signals, corresponding to the five unique carbon atoms in the molecule: the carbonyl carbon of the ester, the three carbons of the oxazole ring, and the methyl carbon of the ester. The chemical shifts are diagnostic; the carbonyl carbon is expected at the lowest field (around 157-160 ppm). The oxazole ring carbons have characteristic shifts; for example, in related 1,2-oxazole systems, C-3, C-4, and C-5 carbons appear at approximately 150.2, 108.3, and 179.5 ppm, respectively, though the substitution pattern in "this compound" will alter these values. beilstein-journals.org The C-Br carbon (C-4) is expected to have its resonance shifted due to the halogen's influence. nih.gov The methyl carbon signal typically appears at the highest field, around 53-54 ppm. nih.govdocbrown.info

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to confirm assignments. An HMBC experiment would show a correlation between the methyl protons and the ester carbonyl carbon, as well as with the C-2 of the oxazole ring, definitively linking the ester group to the ring. Correlations between the H-5 proton and the C-2, C-4, and C-5 carbons would confirm the proton's position on the ring. beilstein-journals.orgresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous structures like methyl 1,3-benzoxazole-2-carboxylate nih.gov and other substituted oxazoles. rsc.orgbeilstein-journals.org

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | - | ~158 |

| C4 | - | ~120 |

| C5 | ~8.3 | ~145 |

| C=O | - | ~160 |

| OCH₃ | ~4.0 | ~53 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unequivocal proof of structure by determining the precise arrangement of atoms in the solid state. For "this compound," a single-crystal X-ray diffraction study would reveal key structural parameters such as bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for this compound is not publicly available, data from closely related molecules like methyl 1,3-benzoxazole-2-carboxylate and methyl 4-bromobenzoate (B14158574) offer significant insights. nih.govresearchgate.net The molecule is expected to be nearly planar. nih.gov The crystal packing would likely be influenced by intermolecular interactions such as π–π stacking between the oxazole rings and potentially weak hydrogen bonds or halogen bonds involving the bromine atom and the ester oxygen atoms. nih.govresearchgate.net In the crystal structure of methyl 4-bromobenzoate, a short Br···O interaction of 3.047 Å was observed, which stabilizes the crystal packing. researchgate.net Similar interactions could be anticipated for "this compound".

The determination of the crystal structure involves growing a suitable single crystal, collecting diffraction data using a diffractometer, and refining the structural model. mdpi.comresearchgate.net The resulting data provides the ultimate confirmation of the connectivity and stereochemistry established by other spectroscopic methods.

Table 3: Representative Crystallographic Data from an Analogous Compound (Methyl 1,3-benzoxazole-2-carboxylate) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.8165 (3) |

| b (Å) | 4.4676 (2) |

| c (Å) | 13.2879 (6) |

| β (°) | 95.1319 (16) |

| V (ų) | 403.04 (3) |

| Z | 2 |

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are essential for the separation of "this compound" from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques.

HPLC: HPLC is a versatile method for the analysis and purification of oxazole derivatives. A reverse-phase HPLC method, likely using a C18 column, would be suitable for assessing the purity of "this compound". The mobile phase would typically consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, possibly with an acid modifier like formic acid to ensure good peak shape. sielc.com The retention time of the compound would be characteristic under specific conditions, and the peak area from a UV detector would be proportional to its concentration, allowing for quantitative purity analysis. Chiral HPLC can also be employed for the separation of enantiomers if a chiral center is introduced into the molecule. mdpi.com

GC: Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Given its structure, "this compound" is likely to be amenable to GC analysis. A capillary column with a polar or medium-polarity stationary phase would be appropriate. nih.gov GC coupled with a Flame Ionization Detector (FID) can be used for purity assessment, while coupling to a Mass Spectrometer (GC-MS) allows for both separation and identification of the main component and any volatile impurities. researchgate.net

Table 4: General Chromatographic Conditions for Analysis of Oxazole Derivatives

| Technique | Column Type | Typical Mobile/Carrier Phase | Detection |

| HPLC sielc.com | Reverse-Phase (e.g., Newcrom R1, C18) | Acetonitrile/Water with Formic Acid | UV-Vis, MS |

| GC nih.govresearchgate.net | Capillary (e.g., polar Carbowax or nonpolar PDMS) | Helium, Nitrogen | FID, MS |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

While methods for the synthesis of bromooxazoles exist, a key area for future research lies in the development of more sustainable and efficient synthetic protocols. nih.govsci-hub.se Current approaches often rely on traditional methods that may involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. nih.govnumberanalytics.com The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, and this trend is expected to influence the future production of Methyl 4-bromooxazole-2-carboxylate. numberanalytics.comfrontiersin.orgresearchgate.net

Future synthetic strategies could focus on:

Microwave-assisted and Ultrasound-assisted Synthesis: These techniques can significantly reduce reaction times, increase yields, and improve energy efficiency compared to conventional heating methods. numberanalytics.comnumberanalytics.com

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers high selectivity and efficiency under mild reaction conditions, minimizing the need for harsh chemicals and high energy input. numberanalytics.com

Green Solvents: Exploring the use of environmentally benign solvents such as water, ionic liquids, or deep eutectic solvents can reduce the environmental impact associated with traditional organic solvents. numberanalytics.comnumberanalytics.com

Catalytic Methods: The development of novel catalytic systems, including organocatalysts and heterogeneous catalysts, can lead to more atom-economical and environmentally friendly synthetic pathways. nih.govfrontiersin.org For instance, various metal-based catalysts, such as those containing palladium, copper, rhodium, and gold, have been instrumental in the synthesis of oxazole (B20620) derivatives and could be adapted for more sustainable routes. tandfonline.comresearchgate.net

Exploration of Undiscovered Reactivity Modes

The bromine atom at the C4 position and the electron-withdrawing methyl carboxylate group at the C2 position of this compound dictate its reactivity. While cross-coupling reactions are a known application for bromo-substituted heterocycles, there is significant potential to explore other, less conventional reactivity patterns. thieme-connect.comresearchgate.net

Future investigations could include:

Halogen Dance Reactions: This type of reaction, which involves the migration of a halogen atom to a different position on an aromatic ring, could provide access to novel, differentially substituted oxazole derivatives that are otherwise difficult to synthesize. researchgate.net

Dearomative Cycloadditions: Recent advancements have shown that heteroarenes like oxazoles can undergo dearomative cycloadditions with alkenes, offering a pathway to complex, three-dimensional scaffolds. acs.org Investigating the participation of this compound in such reactions could lead to the discovery of new chemical entities.

Ring-Opening Reactions: The oxazole ring itself can undergo cleavage and rearrangement under certain conditions, providing a route to other heterocyclic systems or functionalized acyclic compounds. acs.org Exploring these transformations with this specific bromooxazole could yield valuable synthetic intermediates. For example, oxazoles can be converted to other heterocycles like pyrroles, pyrimidines, and imidazoles. tandfonline.com

Expansion of Applications in Emerging Areas of Chemical Science

The application of oxazole derivatives is well-established in medicinal chemistry, where they are found in a variety of biologically active compounds. tandfonline.comthepharmajournal.comnih.gov However, the unique electronic and photophysical properties of the oxazole ring suggest that its derivatives, including this compound, could find utility in other emerging fields.

Potential areas for future application include:

Materials Science: Oxazole-containing compounds have shown potential for use in semiconductor devices and as nonlinear optical materials. thepharmajournal.com The bromine atom in this compound provides a handle for further functionalization, allowing for the tuning of its electronic and photophysical properties for specific material applications.

Agrochemicals and Dyes: Green heterocyclic chemistry approaches can be used to develop more sustainable agrochemicals and dyes. numberanalytics.com The oxazole scaffold is a component of some pesticides and herbicides, and new derivatives could be explored for these applications. ijpsonline.com

Organic Photonics: Certain phenyloxazole derivatives exhibit excellent optical properties, high photostability, and thermal stability, making them suitable for applications in organic photonics. nih.gov The potential of this compound as a precursor to such materials warrants investigation.

Interdisciplinary Research with Related Fields (e.g., Materials Science, Catalysis)

The full potential of this compound can be realized through collaborative, interdisciplinary research.

Collaboration with Materials Scientists: By working with materials scientists, chemists can design and synthesize novel oxazole-based molecules with tailored electronic and photophysical properties for applications in organic electronics, sensors, and other advanced materials. thepharmajournal.com

Partnerships in Catalysis: The development of new catalytic systems for the synthesis and functionalization of this compound would benefit from collaborations between organic chemists and experts in catalysis. tandfonline.comresearchgate.net This could lead to the discovery of more efficient and selective reactions, expanding the synthetic utility of this compound.

Q & A

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste Disposal : Collect halogenated waste separately and incinerate via certified facilities .

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

How do computational methods complement experimental data in studying the reactivity of this compound?

Q. Advanced

- DFT Calculations : Predict reaction pathways (e.g., bromine substitution preferences) using Gaussian or ORCA software.

- Molecular Dynamics : Simulate solvent effects on crystallization or stability.

- Docking Studies : Explore bioactivity by modeling interactions with enzymes or receptors. Validate with experimental kinetics or crystallography .

What strategies are effective in analyzing contradictory data from different spectroscopic methods?

Q. Advanced

- Cross-Validation : Compare NMR coupling constants with SCXRD-derived dihedral angles to resolve stereochemical ambiguities.

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in crowded spectra.

- Graph Set Analysis : Apply Etter’s formalism to hydrogen bonding patterns in crystals, resolving discrepancies between IR and X-ray data .

What are the primary applications of this compound in current organic chemistry research?

Q. Basic

- Synthetic Intermediate : For constructing pharmacophores in drug discovery (e.g., kinase inhibitors).

- Ligand Design : As a building block for metal-organic frameworks (MOFs) or catalysts.

- Peptide Mimetics : Incorporation into bioactive molecules via ester hydrolysis or cross-coupling .

How can hydrogen bonding patterns influence the crystal packing and stability of this compound?

Advanced

Hydrogen bonds (e.g., C=O⋯H–C or Br⋯H–O) dictate packing motifs (e.g., dimers or chains). Graph set analysis (e.g., R₂²(8) motifs) quantifies these interactions. Stability is enhanced by strong, directional bonds, while weak van der Waals forces may lead to polymorphic variability. SCXRD and thermal gravimetric analysis (TGA) correlate bonding patterns with melting points .

What methodological approaches are recommended for studying the thermal stability and decomposition pathways of this compound?

Q. Advanced

- TGA/DSC : Monitor weight loss and endothermic/exothermic events under controlled heating (5–10°C/min in N₂).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., CO₂ from ester cleavage).

- In Situ XRD : Track structural changes during heating to detect phase transitions or amorphousization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.